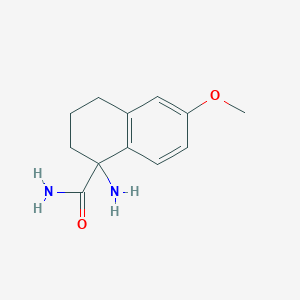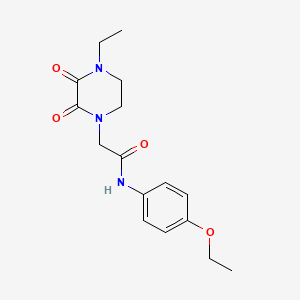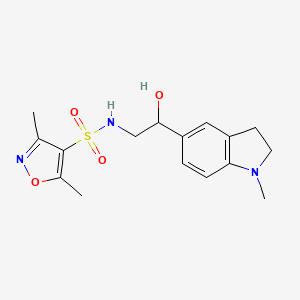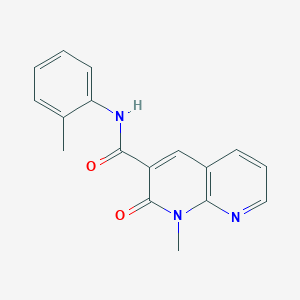
Tert-butyl 2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-methylpyrrolidine-1-carboxylate is a research compound. Its molecular formula is C10H19NO2 . .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-methylpyrrolidine-1-carboxylate is represented by the formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-8-6-5-7-11 (8)9 (12)13-10 (2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-methylpyrrolidine-1-carboxylate is a liquid at room temperature . Its molecular weight is 185.27 g/mol .Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
Tert-butyl 2-methylpyrrolidine-1-carboxylate has been used in various chemical synthesis processes. For instance, it has been involved in a tert-butyloxycarbonyl group migration process via a base-generated alkoxide, demonstrating an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, it has been used in the synthesis of specific ketoesters derived from hydroxyproline, highlighting its role in organic synthesis processes (King, Armstrong, & Keller, 2005).
Pharmaceutical Applications
In the pharmaceutical field, tert-butyl 2-methylpyrrolidine-1-carboxylate has been utilized as a building block for various pharmaceutically active substances. Its synthesis from L-aspartic acid and subsequent optimization for industrial preparation demonstrate its importance in this sector (Han et al., 2018).
Medicinal Chemistry
The compound has been integral in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives, which are key in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antimicrobial Studies
Tert-butyl 2-methylpyrrolidine-1-carboxylate has also been explored for its potential antimicrobial properties. The synthesis of specific pyrrolidine derivatives and their subsequent testing for antimicrobial activity highlight its potential use in this area (Sreekanth & Jha, 2020).
Protein Research
In protein research, the tert-butyl group, like in tert-butyl 2-methylpyrrolidine-1-carboxylate, has been used as an NMR tag for high-molecular-weight systems and for measuring ligand binding affinities, demonstrating its utility in biochemical studies (Chen et al., 2015).
Advanced Material Synthesis
The compound has applications in advanced material synthesis. For example, it has been used in the preparation of specific cyclic esters, which are key intermediates in the synthesis of natural products and vitamins (Qin et al., 2014).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of tert-butyl 2-methylpyrrolidine-1-carboxylate have shown potential in protecting carbon steel in acidic environments, indicating its significance in material science and engineering (Praveen et al., 2021).
Synthesis of N-Boc Protected Oxazolidines
The synthesis and characterization of N-Boc protected oxazolidines from L-Serine, utilizing tert-butyl 2-methylpyrrolidine-1-carboxylate, highlight its role in the production of medicinally significant candidates (Khadse & Chaudhari, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylpyrrolidine-1-carboxylate | |
CAS RN |
144688-82-4 |
Source


|
| Record name | tert-butyl 2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)




![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)



![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747475.png)

